2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4-thiazolylacetamide
- 2-(3-Chlorophenyl)-4-thiazolylacetamide
- 2-(3-Bromophenyl)-5-thiazolylacetamide
Uniqueness
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H9BrN2OS |
---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-2-7(4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
InChI Key |
UALSLXGBFBSXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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